molecular formula C9H16O B115340 4-Methyloct-7-en-2-one CAS No. 140902-60-9

4-Methyloct-7-en-2-one

Cat. No.: B115340
CAS No.: 140902-60-9
M. Wt: 140.22 g/mol
InChI Key: XWIZYKUTPBZTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyloct-7-en-2-one is an α,β-unsaturated cyclic ketone characterized by a methyl group at position 4, a double bond at position 7, and a ketone group at position 2. Such compounds are typically synthesized via Claisen-Schmidt condensations, Wittig reactions, or oxidation of allylic alcohols, as inferred from related methodologies .

Properties

CAS No.

140902-60-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-methyloct-7-en-2-one

InChI

InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h4,8H,1,5-7H2,2-3H3

InChI Key

XWIZYKUTPBZTJX-UHFFFAOYSA-N

SMILES

CC(CCC=C)CC(=O)C

Canonical SMILES

CC(CCC=C)CC(=O)C

Synonyms

7-Octen-2-one, 4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Spectral Data (Inferred from Analogs)
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
  • ¹H NMR : Characteristic signals include δ 2.1–2.3 (ketone-adjacent CH₂), δ 5.3–5.6 (olefinic protons), and δ 1.0–1.2 (methyl groups) .
Comparative Stability
  • Thermal Stability : Branched analogs (e.g., 7-methyloct-3-en-2-one) exhibit lower thermal decomposition thresholds (~150°C) compared to linear ketones due to steric strain .
  • Oxidative Stability : The presence of electron-withdrawing groups (e.g., Cl in 4-chloromethyl-7-methyl-chromen-2-one) enhances resistance to autoxidation .

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